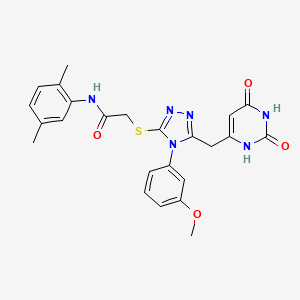![molecular formula C18H14F3N5S2 B2826963 5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338414-87-2](/img/structure/B2826963.png)
5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a synthetic organic molecule featuring diverse functional groups, including allylsulfanyl, phenyl, triazolyl, methyl, and trifluoromethyl groups. This complex structure suggests potential versatility in chemical reactivity and broad applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step organic reactions. Common steps might include:
Formation of the thieno[2,3-c]pyrazole core by cyclization reactions.
Attachment of the trifluoromethyl group via nucleophilic substitution.
Introduction of the allylsulfanyl group through a thiol-ene reaction.
Formation of the 1,2,4-triazole ring by cycloaddition reactions.
Addition of the phenyl group via Friedel-Crafts alkylation.
Each step requires specific catalysts, solvents, and reaction conditions such as temperature control, inert atmosphere, and purification methods like chromatography.
Industrial Production Methods
For large-scale production, these synthetic routes would be optimized for efficiency, cost, and safety. Key considerations include:
Using scalable reaction vessels and automated processes.
Implementing continuous flow chemistry to enhance yield and reduce reaction times.
Ensuring stringent quality control measures to maintain product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl and triazole rings can participate in electrophilic aromatic substitution reactions.
Cycloaddition: The triazole ring can engage in [2+3] cycloaddition reactions with azides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: Halogenated solvents, Lewis acids like aluminum chloride (AlCl3).
Cycloaddition: Copper (I) catalyzed azide-alkyne cycloaddition (CuAAC).
Major Products
Oxidation leads to sulfoxides and sulfones.
Reduction typically yields amines.
Substitution can introduce various functional groups onto the aromatic rings.
Cycloaddition forms fused triazole structures.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It can act as a scaffold for designing new materials or drugs due to its diverse functional groups.
Biology
Biologically, compounds with 1,2,4-triazole and thieno[2,3-c]pyrazole structures have been studied for their antimicrobial, antifungal, and anti-inflammatory properties. This compound could be explored for similar bioactivities.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents targeting specific enzymes or receptors. Its structure is conducive to interactions with biological macromolecules, making it a candidate for drug development.
Industry
Industrially, such compounds can be used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various applications.
Mecanismo De Acción
The compound's effects are mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the triazole ring often interacts with active sites in proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazole: Lacks the thieno[2,3-c]pyrazole core, reducing its structural complexity.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Misses the allylsulfanyl and phenyl groups, making it less versatile.
Thieno[2,3-c]pyrazole derivatives: Often lack the trifluoromethyl group, impacting their reactivity and applications.
Uniqueness
This compound's uniqueness lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity. The presence of trifluoromethyl, allylsulfanyl, and phenyl groups offers a distinct profile compared to simpler analogs, making it a valuable compound for diverse scientific research and industrial applications.
Propiedades
IUPAC Name |
1-methyl-5-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5S2/c1-3-9-27-17-23-22-15(26(17)11-7-5-4-6-8-11)13-10-12-14(18(19,20)21)24-25(2)16(12)28-13/h3-8,10H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTBUTYZWKBQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(N3C4=CC=CC=C4)SCC=C)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2826880.png)
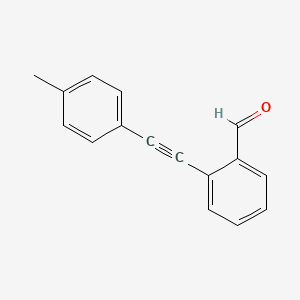
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2826888.png)
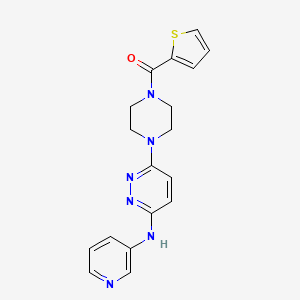
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2826892.png)
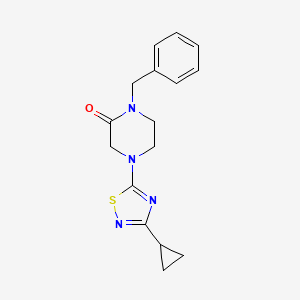
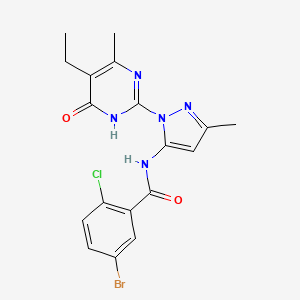
![6-chloro-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2826895.png)

![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826897.png)
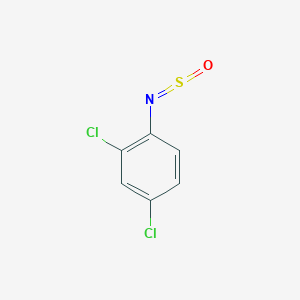

![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)
